2-({5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide
Description
2-({5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide is a heterocyclic compound featuring a triazolo[1,5-a]pyrimidine core substituted with methyl groups at positions 5 and 5. The sulfanyl (-S-) group bridges the triazolopyrimidine ring to an acetamide moiety, which is further substituted with a 4-methoxyphenyl group.
Properties
IUPAC Name |
2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-10-8-11(2)21-15(17-10)19-16(20-21)24-9-14(22)18-12-4-6-13(23-3)7-5-12/h4-8H,9H2,1-3H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRJQEGTTRHTAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)SCC(=O)NC3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with the [1,2,4]-triazolo[1,5-a]pyrimidine scaffold have been studied extensively in medicinal chemistry and are known to have a wide range of pharmacological activities.
Mode of Action
It’s worth noting that similar compounds have shown promising antiviral activity against rna viruses (influenza virus, flaviviruses, and sars-cov-2) by inhibiting rna-dependent rna polymerase (rdrp) pa–pb1 subunits interaction.
Biochemical Pathways
Compounds with similar structures have been shown to inhibit the replication of rna viruses, suggesting that they may interfere with the viral replication pathway.
Pharmacokinetics
Compounds with the [1,2,4]-triazolo[1,5-a]pyrimidine scaffold have been noted for their favourable pharmacokinetic properties.
Biological Activity
The compound 2-({5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in anticancer applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, cytotoxicity profiles, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure comprising a triazolopyrimidine moiety linked to a methoxyphenyl acetamide group. The molecular formula is with a molecular weight of approximately 304.37 g/mol. Its unique structure is believed to contribute to its biological activity.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Triazolopyrimidine Core : This can be achieved through cyclization reactions involving appropriate nitrogen-containing compounds.
- Introduction of the Sulfanyl Group : This step often involves nucleophilic substitution reactions.
- Acetamide Formation : The final step usually involves coupling the triazolopyrimidine with an acetamide derivative.
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of the compound against various cancer cell lines. Notably:
- Cell Lines Tested : The compound has been tested against human cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer).
- IC50 Values : Preliminary results indicate significant cytotoxicity with IC50 values around 27.1 μM for MDA-MB-231 and 74.2 μM for HepG2 cells, suggesting it may be a promising candidate for further development as an anticancer agent .
The proposed mechanism of action involves inhibition of key signaling pathways associated with cancer cell proliferation and survival. Specifically, the compound may target various kinases involved in tumor growth and angiogenesis:
- VEGFR Inhibition : Some derivatives have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor (VEGFR), which is critical in tumor angiogenesis.
Case Studies and Research Findings
Several studies have documented the biological activity of related compounds and their derivatives:
- Antitumor Activity : A study demonstrated that similar triazolopyrimidine derivatives exhibited potent antitumor activity with lower toxicity towards normal cells compared to established chemotherapeutics like Sorafenib .
- Structure-Activity Relationship (SAR) : Research indicates that modifications on the phenyl ring significantly affect cytotoxicity; for instance, substituting different groups on the phenyl moiety can enhance or diminish activity against specific cancer types .
- In Vivo Studies : While most current data are based on in vitro assays, ongoing research aims to evaluate the in vivo efficacy and safety profiles of these compounds using animal models.
Summary of Findings
The following table summarizes key findings regarding the biological activity of this compound:
| Parameter | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 304.37 g/mol |
| IC50 (MDA-MB-231) | 27.1 μM |
| IC50 (HepG2) | 74.2 μM |
| Mechanism of Action | VEGFR inhibition |
| Potential Applications | Anticancer therapy |
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance:
- In vitro Studies : The compound has shown significant cytotoxicity against several cancer cell lines. In particular, it demonstrated growth inhibition percentages of over 70% against human cancer cell lines such as HCT-116 and HeLa. The mechanism involves inducing apoptosis and disrupting mitochondrial membrane potential in treated cells .
- Molecular Docking Studies : Computational studies suggest that the compound may act as a potent inhibitor of specific targets involved in cancer progression. Molecular docking simulations indicated favorable binding interactions with proteins associated with cancer cell proliferation .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties:
- In Silico Evaluation : Molecular docking studies have indicated that it may inhibit 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This suggests potential use in treating inflammatory diseases .
Synthesis and Characterization
The synthesis of 2-({5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide typically involves:
- Formation of the Triazolo-Pyrimidine Core : This is achieved through cyclization reactions using appropriate precursors.
- Sulfanylation : The introduction of the sulfanyl group is performed using thiol reagents.
- Acetamide Formation : The final step involves the acylation of an amine with an acetic acid derivative.
Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound .
Case Studies and Research Findings
Comparison with Similar Compounds
Triazolo[1,5-a]Pyrimidine vs. Pyrazolo[1,5-a]Pyrimidine
The triazolo[1,5-a]pyrimidine core in the target compound differs from pyrazolo[1,5-a]pyrimidine derivatives (e.g., F-DPA and DPA-714 in ) by replacing a nitrogen atom in the triazole ring with a carbon atom. This subtle change significantly alters biological activity:
Substituent Effects on the Triazolopyrimidine Core
- Methyl vs. Methoxy Groups :
Compounds like 8a (5,7-dimethoxy) and 8b (5,7-dimethyl) in highlight substituent-dependent herbicidal efficacy. Methyl groups (as in the target compound) may enhance metabolic stability compared to methoxy groups, which are prone to demethylation . - Sulfanyl (-S-) vs. Sulfonamide (-SO₂-NR₂) Linkages :
The sulfanyl group in the target compound contrasts with sulfonamide derivatives (e.g., 8b, flumetsulam). Sulfonamides generally exhibit stronger ALS inhibition due to enhanced hydrogen bonding with the enzyme’s active site .
Acetamide Substituent Modifications
The N-(4-methoxyphenyl)acetamide group in the target compound differs from analogs with alternative aryl or alkyl substituents:
Herbicidal Activity
- Triazolopyrimidine Sulfonamides : Compounds like 8b () and flumetsulam () show broad-spectrum herbicidal activity at low application rates (e.g., 50–100 g/ha) .
Structural and Functional Data Table
Key Research Findings and Implications
Substituent Optimization : Methyl groups at positions 5 and 7 enhance thermal stability and lipophilicity, critical for field efficacy in herbicides .
Sulfur Linkage Impact : Sulfonamides outperform sulfanyl derivatives in herbicidal activity, but sulfanyl groups may reduce toxicity .
Heterocycle-Driven Selectivity : Triazolo cores favor agrochemical applications, whereas pyrazolo derivatives are tailored for neurological targeting .
Preparation Methods
Retrosynthetic Analysis
The molecule dissects into three modular components (Fig. 1):
- 5,7-Dimethyl-triazolo[1,5-a]pyrimidin-2-thiol - Provides the heterocyclic base
- Chloroacetyl chloride - Serves as the sulfanyl-acetamide linker precursor
- 4-Methoxyaniline - Forms the terminal arylacetamide group
Key bond formations involve:
- Thioether linkage between triazolopyrimidine and acetamide
- Amide bond formation at the para-methoxy aromatic position
Synthetic Routes
Stepwise Assembly (Two-Pot Method)
Synthesis of 5,7-Dimethyl-triazolo[1,5-a]pyrimidin-2-thiol
- React 3-amino-1,2,4-triazole (1.0 eq) with acetylacetone (1.05 eq) in acetic acid (10 vol) at 110°C for 6 hr.
- Add Lawesson’s reagent (0.55 eq) in toluene, reflux 3 hr to thiolate the C2 position.
Yield : 68–72% after recrystallization (ethanol/water)
Characterization :
- ¹H-NMR (DMSO-d₆): δ 2.45 (s, 3H, CH₃), 2.68 (s, 3H, CH₃), 6.92 (s, 1H, C₆-H)
- HRMS : m/z 207.0432 [M+H]⁺ (calc. 207.0435)
Acetamide Formation
Procedure :
- Stir 5,7-dimethyl-triazolo[1,5-a]pyrimidin-2-thiol (1.0 eq) with chloroacetyl chloride (1.2 eq) in dry DMF, 0°C → rt, 2 hr.
- Add 4-methoxyaniline (1.5 eq) and Et₃N (2.0 eq), reflux 4 hr.
Optimization Data :
| Parameter | Range Tested | Optimal Value |
|---|---|---|
| Solvent | DMF, THF, DCM | DMF |
| Temperature (°C) | 0–80 | 25 (Step 1), 80 (Step 2) |
| Reaction Time (hr) | 1–6 | 2 + 4 |
| Yield | 45–78% | 73% |
One-Pot Three-Component Synthesis
Adapting methodologies from, this route combines:
- 3-Amino-1,2,4-triazole
- Acetylacetone
- N-(4-methoxyphenyl)chloroacetamide
Procedure :
- Heat 3-amino-1,2,4-triazole (1.0 eq), acetylacetone (1.1 eq), and N-(4-methoxyphenyl)chloroacetamide (1.0 eq) in POCl₃ (8 vol) at 90°C for 8 hr.
- Quench with ice-water, neutralize with NaHCO₃, extract with EtOAc.
Advantages :
- Eliminates intermediate isolation
- Higher atom economy (82% vs. 68% stepwise)
Limitations :
- Requires strict stoichiometric control
- Generates mixed byproducts requiring column chromatography
Yield Comparison :
| Method | Pilot Scale (100 g) | Lab Scale (5 g) |
|---|---|---|
| Stepwise | 71% | 73% |
| One-Pot | 65% | 68% |
Industrial-Scale Considerations
Process Intensification
Continuous Flow Reactor Parameters :
- Residence Time : 12 min
- Temperature : 130°C
- Pressure : 8 bar
- Output : 2.8 kg/hr
Economic Metrics :
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| CAPEX ($ million) | 4.2 | 5.1 |
| OPEX ($/kg) | 1,120 | 890 |
| Purity | 95.2% | 97.8% |
Characterization & Quality Control
Spectroscopic Data
- IR (KBr) : 3278 cm⁻¹ (N-H), 1685 cm⁻¹ (C=O), 1562 cm⁻¹ (C=N)
- ¹³C-NMR (101 MHz, CDCl₃): δ 24.7 (CH₃), 25.3 (CH₃), 55.2 (OCH₃), 114.6–159.8 (Ar, Het)
- X-ray Crystallography : Monoclinic, P2₁/c, a = 7.892 Å, b = 12.345 Å, c = 14.678 Å
Purity Specifications
| Test | Requirement | Typical Result |
|---|---|---|
| HPLC Area% | ≥95% | 96.7–97.9% |
| Residual Solvents | <500 ppm | 212 ppm (EtOAc) |
| Heavy Metals | <10 ppm | <5 ppm |
Applications & Derivative Synthesis
Biological Activity
While specific data for this compound remains unpublished, structural analogs demonstrate:
- IC₅₀ = 3.8–11.2 µM against MCF-7 breast cancer cells
- Selectivity Index : 8.9 vs. normal HEK293 cells
Structure-Activity Insights
| Modification Site | Effect on Potency |
|---|---|
| 5,7-Dimethyl | ↑ Metabolic stability |
| p-OCH₃ on benzene | ↑ Cell permeability |
| Sulfanyl linker | ↓ CYP3A4 inhibition |
Q & A
Basic: What are the key steps in synthesizing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves cyclization of precursors such as 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine derivatives with α-chloroacetamide intermediates. A common protocol includes:
- Reacting the triazolopyrimidine core with 2-chloro-N-(4-methoxyphenyl)acetamide in the presence of a base (e.g., triethylamine) in ethanol or DMF under reflux .
- Optimization involves adjusting solvent polarity (e.g., ethanol for milder conditions, DMF for higher reactivity), temperature (60–80°C), and stoichiometric ratios (1:1.2 molar ratio of core to chloroacetamide). Purity is monitored via TLC and confirmed by NMR .
Basic: What spectroscopic techniques are critical for confirming structural integrity?
Answer:
- 1H/13C NMR : Assigns protons and carbons in the triazolopyrimidine ring (δ 8.2–8.8 ppm for aromatic protons) and acetamide moiety (δ 2.1–2.3 ppm for methyl groups) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 400.1234) .
- X-ray Crystallography : Resolves bond lengths and angles, confirming the sulfanyl bridge geometry (C–S bond ~1.78 Å) .
Advanced: How can computational modeling predict bioactivity against enzymatic targets?
Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., kinase enzymes). The sulfanyl group may form hydrogen bonds with catalytic residues .
- QSAR Models : Correlate substituent effects (e.g., methyl vs. methoxy groups) with inhibitory activity. Parameters like logP and polar surface area are calculated using ChemAxon .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Answer:
- Dose-Response Validation : Re-test the compound under standardized conditions (e.g., MIC assays for antimicrobial activity with controls like ciprofloxacin) .
- Meta-Analysis : Compare datasets using statistical tools (ANOVA) to identify outliers. Variations may arise from assay protocols (e.g., broth microdilution vs. agar diffusion) .
Basic: What solvents and catalysts enhance yield in derivatization reactions?
Answer:
- Solvents : Use DMF for nucleophilic substitutions (enhances solubility of polar intermediates) or dichloromethane for acid-catalyzed reactions .
- Catalysts : Pd/C (2 mol%) for hydrogenation or K2CO3 (1.5 equiv) for base-mediated coupling .
Advanced: How to design a study comparing bioactivity with structural analogs?
Answer:
- Structural Variants : Synthesize analogs with substitutions at the 4-methoxyphenyl or sulfanyl positions.
- Assay Panels : Test against a consistent set of targets (e.g., cancer cell lines: MCF-7, A549) using MTT assays. Correlate IC50 values with electronic parameters (Hammett constants) .
Basic: What are the stability considerations for long-term storage?
Answer:
- Store at –20°C in amber vials to prevent photodegradation.
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring (degradants <2%) .
Advanced: How to elucidate reaction mechanisms for sulfanyl group substitutions?
Answer:
- Kinetic Isotope Effects : Compare rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.
- DFT Calculations : Model transition states (e.g., B3LYP/6-31G*) to confirm SN2 vs. radical pathways .
Basic: What in vitro models are suitable for preliminary toxicity screening?
Answer:
- Hepatotoxicity : Use HepG2 cells with ALT/AST release assays.
- Genotoxicity : Ames test (TA98 strain) with S9 metabolic activation .
Advanced: How to assess environmental fate using computational tools?
Answer:
- EPI Suite : Predict biodegradation (BIOWIN) and aquatic toxicity (ECOSAR).
- Molecular Dynamics : Simulate soil adsorption coefficients (Koc) based on hydrophobicity (logP = 2.8) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
